2-Buten-1-ylsuccinic Anhydride
Overview
Description
2-Buten-1-ylsuccinic Anhydride: is a chemical compound with the molecular formula C8H10O3. It is also known by other names such as 4-Hexene-1,2-dicarboxylic Anhydride. This compound is characterized by a succinic anhydride structure with an unsaturated butene side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Buten-1-ylsuccinic Anhydride can be synthesized through several methods. One common method involves the Diels-Alder reaction between maleic anhydride and 1,3-butadiene. The reaction typically requires elevated temperatures and may be catalyzed by Lewis acids to improve yield and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of inert gas atmospheres is crucial to prevent unwanted side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Buten-1-ylsuccinic Anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the anhydride carbonyls, leading to the formation of amides, esters, and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like amines, alcohols, and thiols are used under mild to moderate conditions
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Amides, esters, and thioesters
Scientific Research Applications
2-Buten-1-ylsuccinic Anhydride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers.
Biology: It serves as a reagent in the modification of biomolecules, such as proteins and nucleic acids.
Medicine: Research into drug delivery systems and the development of prodrugs often utilizes this compound.
Industry: It is employed in the production of specialty chemicals, adhesives, and coatings
Mechanism of Action
The mechanism of action of 2-Buten-1-ylsuccinic Anhydride involves its reactivity with nucleophiles. The anhydride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Maleic Anhydride: Similar in structure but lacks the butene side chain.
Succinic Anhydride: Similar core structure but without the unsaturated side chain.
Phthalic Anhydride: Contains a benzene ring instead of the butene side chain
Uniqueness: 2-Buten-1-ylsuccinic Anhydride is unique due to its unsaturated butene side chain, which imparts distinct reactivity and properties compared to other anhydrides. This structural feature allows for additional functionalization and applications in various fields .
Properties
IUPAC Name |
3-[(E)-but-2-enyl]oxolane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-4-6-5-7(9)11-8(6)10/h2-3,6H,4-5H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYZOWYCOUNUTM-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347211 | |
Record name | 3-[(E)-But-2-enyl]oxolane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7538-42-3 | |
Record name | 3-[(E)-But-2-enyl]oxolane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Buten-1-ylsuccinic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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